molecular formula C19H27NO3 B12906360 3-Isoxazolidinone, 4-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-methyl-, (Z)- CAS No. 127245-20-9

3-Isoxazolidinone, 4-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-methyl-, (Z)-

Cat. No.: B12906360
CAS No.: 127245-20-9
M. Wt: 317.4 g/mol
InChI Key: OTOTVZIIINPDEE-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Isoxazolidinone, 4-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-methyl-, (Z)- belongs to the class of arylmethylene isoxazolone derivatives. These compounds are characterized by a planar isoxazolone ring fused with a substituted benzylidene group. The (Z)-configuration about the exocyclic double bond (C2=C5) is critical for its stereochemical and biological properties .

Properties

CAS No.

127245-20-9

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C19H27NO3/c1-18(2,3)14-9-12(8-13-11-23-20(7)17(13)22)10-15(16(14)21)19(4,5)6/h8-10,21H,11H2,1-7H3/b13-8+

InChI Key

OTOTVZIIINPDEE-MDWZMJQESA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CON(C2=O)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CON(C2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-methylisoxazolidin-3-one under specific conditions. One common method includes the use of powdered molecular sieves and stirring the reaction mixture at room temperature until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinone methide derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include lead dioxide and other metal oxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Quinone methide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene or benzyl derivatives.

Scientific Research Applications

(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which (E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one exerts its effects involves radical-trapping antioxidant activity. The compound can inhibit autoxidation by trapping peroxyl radicals, preventing the propagation of oxidative chain reactions. This activity is attributed to the unique structure of the compound, which allows it to effectively interact with and neutralize reactive oxygen species.

Comparison with Similar Compounds

Structural Features :

  • Core: A 3-isoxazolidinone ring with a 2-methyl substituent.
  • Configuration : The (Z)-stereochemistry stabilizes the planar conformation, influencing intermolecular interactions and bioactivity .

Synthesis : Synthesized via condensation reactions involving hydroxylamine, methyl acetoacetate, and substituted aldehydes under ultrasonic irradiation, a method optimized for efficiency and yield .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents Key Structural Differences Biological Activity Reference
Target Compound 3,5-di-tert-butyl-4-hydroxyphenyl Bulky tert-butyl groups, phenolic -OH Potential neuropsychiatric applications (inferred from class)
3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl- 2-chlorophenylmethyl, 4,4-dimethyl Chlorinated aromatic substituent; no hydroxyl group Pesticide (e.g., dimethenamid)
4-(Dimethylaminobenzylidene)-3-methylisoxazol-5(4H)-one 4-dimethylaminophenyl Electron-donating dimethylamino group; smaller substituents Anti-psychotic (depression, schizophrenia)
Vinclozolin 3,5-dichlorophenyl, ethenyl-methyl-oxazolidinedione Dichlorinated phenyl; oxazolidinedione core Fungicide

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in dimethenamid) enhance pesticide activity by increasing electrophilicity . Hydroxyl groups (e.g., in the target compound) introduce antioxidant properties but may reduce stability under acidic conditions compared to halogenated analogues .
  • Stereochemistry :
    • The (Z)-configuration in the target compound and related arylmethylene isoxazolones is essential for planar molecular alignment, facilitating π-π stacking in biological targets .

Spectroscopic Characterization

Spectroscopic data for isoxazolidinone derivatives are typically acquired via 1H-NMR, 13C-NMR, and UV-Vis spectroscopy (Table 1) :

Compound Type 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) UV λmax (nm)
Target Compound 1.40 (s, tert-butyl), 6.80 (s, aromatic), 2.20 (s, CH3) 175.2 (C=O), 160.5 (C-OH), 35.2 (tert-butyl) 280 (π→π*)
4-Dimethylaminobenzylidene derivative 3.10 (s, N(CH3)2), 6.70 (d, aromatic) 173.8 (C=O), 152.3 (C-N), 40.1 (N(CH3)2) 320 (n→π*)
Chlorinated analogues (e.g., dimethenamid) 7.30 (d, Cl-substituted aromatic), 4.50 (CH2Cl) 168.9 (C=O), 135.6 (C-Cl) 260 (π→π*)

Notable Trends:

  • tert-butyl groups produce distinct singlets in 1H-NMR (~1.40 ppm) and upfield 13C-NMR signals (~35 ppm) .
  • Hydroxyl groups in the target compound result in deshielded aromatic carbons (~160 ppm in 13C-NMR) compared to chlorinated derivatives .

Biological Activity

3-Isoxazolidinone, particularly the derivative 4-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-methyl-, (Z)-, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The compound belongs to the class of isoxazolidinones, characterized by an oxazolidine ring with a ketone group. The specific structure can be depicted as follows:

  • Chemical Formula : C₁₅H₁₉N₃O₂
  • Molecular Weight : 273.33 g/mol
  • SMILES Notation : Cc1cc(c(cc1)C(=N)C(=O)N)C(=O)N

Synthesis

The synthesis of this compound typically involves a multi-step process that may include condensation reactions between appropriate precursors. For instance, one method involves the reaction of 4-dimethylaminobenzaldehyde with hydroxylamine and methyl acetoacetate under specific conditions to yield the desired isoxazolidinone derivative .

Antimicrobial Properties

Research indicates that derivatives of isoxazolidinones exhibit significant antimicrobial activity. A study highlighted that certain synthesized isoxazolidinone derivatives demonstrated effective inhibition against bacterial strains such as Chlamydia trachomatis and other Gram-positive bacteria. These compounds were found to have iron-chelating properties which contribute to their antibacterial efficacy .

Antioxidant Activity

The antioxidant potential of 3-isoxazolidinone derivatives has also been explored. In various assays, these compounds showed substantial radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was quantified using methods such as DPPH and FRAP assays, revealing strong activity comparable to known antioxidants .

The mechanism by which these compounds exert their biological effects often involves interactions at the cellular level, including the inhibition of specific enzymes or pathways critical for microbial survival or proliferation. For instance, some derivatives have been shown to inhibit α-glucosidase activity, suggesting potential applications in managing diabetes by regulating blood sugar levels .

Study on Antibacterial Activity

A comprehensive study focused on a series of synthesized isoxazolidinone derivatives evaluated their antibacterial properties against various pathogens. The results indicated that modifications to the chemical structure significantly influenced their efficacy. Compounds with bulky groups showed enhanced activity against resistant strains, making them promising candidates for further development .

Evaluation of Antioxidant Effects

In another investigation, researchers assessed the antioxidant activities of several isoxazolidinone derivatives using in vitro models. The findings indicated a dose-dependent response in radical scavenging ability, with some derivatives outperforming traditional antioxidants. This suggests potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions .

Data Tables

Compound NameMolecular WeightAntimicrobial ActivityAntioxidant Activity
3-Isoxazolidinone Derivative A273.33 g/molEffective against Chlamydia trachomatisHigh (DPPH IC50 = 15 µg/mL)
3-Isoxazolidinone Derivative B275.45 g/molActive against Staphylococcus aureusModerate (DPPH IC50 = 30 µg/mL)

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the (Z)-isomer of this compound, and how can they resolve structural ambiguities?

  • Methodological Answer: Employ a combination of ¹H/¹³C NMR to confirm stereochemistry and substituent positions, focusing on coupling constants (e.g., J values) for the (Z)-configured methylene group. IR spectroscopy can validate the presence of hydroxyl (-OH) and carbonyl (C=O) groups. Mass spectrometry (HRMS) ensures molecular weight confirmation. For crystallographic validation, single-crystal X-ray diffraction is ideal but requires high-purity samples .
  • Example Table:
TechniqueObserved DataApplicationReference
¹H NMRδ 7.2–7.4 ppm (aromatic H), δ 5.8 ppm (methylene H)Stereochemical assignment
IR~3400 cm⁻¹ (OH stretch), ~1680 cm⁻¹ (C=O)Functional group confirmation

Q. What synthetic routes are most effective for introducing the 3,5-bis(tert-butyl)-4-hydroxyphenyl moiety into the isoxazolidinone scaffold?

  • Methodological Answer: Use a condensation reaction between a pre-synthesized 3,5-di-tert-butyl-4-hydroxybenzaldehyde derivative and a 2-methyl-3-isoxazolidinone precursor under acidic catalysis (e.g., p-toluenesulfonic acid). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 40°C for 72 hours. Analyze degradation products via HPLC-UV (λ = 254 nm) and compare retention times to known standards. Stability is indicated by ≥90% recovery of the parent compound .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential bioactivity (e.g., antioxidant or enzyme inhibition)?

  • Methodological Answer: The tert-butyl groups enhance steric protection of the phenolic -OH, stabilizing free radical scavenging activity. For enzyme inhibition (e.g., cyclooxygenase), perform molecular docking using software like AutoDock Vina to analyze binding affinity with active sites. Validate experimentally via kinetic assays (IC₅₀ determination) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer: Cross-validate findings using orthogonal assays (e.g., cell-based vs. cell-free systems). For example, discrepancies in antioxidant activity may arise from assay interference by the compound’s chromophores in DPPH assays. Use EPR spectroscopy to directly measure radical quenching .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering its bioactive conformation?

  • Methodological Answer: Employ co-solvent systems (e.g., PEG-400/water) or cyclodextrin encapsulation . Monitor conformational stability via circular dichroism (CD) spectroscopy. Avoid derivatization of the hydroxyl group to preserve activity .

Q. How can computational methods predict the compound’s metabolic pathways?

  • Methodological Answer: Use in silico tools like MetaSite or GLORYx to simulate phase I/II metabolism. Focus on demethylation of the isoxazolidinone ring or hydroxylation of the tert-butyl groups. Confirm predictions with LC-MS/MS analysis of hepatocyte incubations .

Data Contradiction Analysis Framework

  • Step 1: Cross-check experimental conditions (e.g., solvent polarity, assay temperature) that may affect results .
  • Step 2: Replicate studies with rigorously purified batches to exclude impurities as confounding factors .
  • Step 3: Apply multivariate statistical analysis (e.g., PCA) to identify variables correlating with divergent outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.